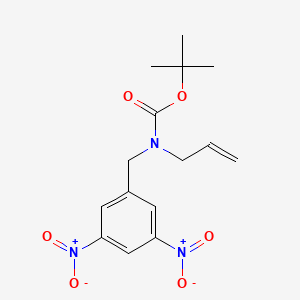

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate

Description

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its molecular structure. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name |

tert-butyl N-[(3,5-dinitrophenyl)methyl]-N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c1-5-6-16(14(19)24-15(2,3)4)10-11-7-12(17(20)21)9-13(8-11)18(22)23/h5,7-9H,1,6,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIABNLBYRDLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl allyl(3,5-dinitrobenzyl)carbamate typically involves the reaction of tert-butyl carbamate with allyl bromide and 3,5-dinitrobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The allyl and benzyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate contains a carbamate functional group, which is prevalent in many pharmaceuticals. The carbamate moiety is known for its role in enhancing the bioavailability and efficacy of drugs.

Drug Design

The compound has been investigated for its potential as a prodrug or an active pharmaceutical ingredient (API). The incorporation of the dinitrobenzyl group can enhance the compound's interaction with biological targets, making it suitable for designing inhibitors of specific enzymes.

- Case Study : A study demonstrated that derivatives of carbamates exhibit varying levels of inhibition against acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. The structural modifications, including the dinitrobenzyl moiety, were found to influence the inhibitory activity significantly .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for developing more complex molecules.

Synthesis of Functionalized Compounds

The compound can be used to synthesize various functionalized derivatives through palladium-catalyzed reactions. Its ability to participate in cross-coupling reactions allows chemists to create tetrasubstituted pyrroles and other complex structures.

- Data Table: Synthesis Applications

| Reaction Type | Product Type | Reference |

|---|---|---|

| Palladium-catalyzed coupling | N-Boc-protected anilines | |

| Alkoxycarbonylation | Various carbamates | |

| Functionalization via substitution | Tetrasubstituted pyrroles |

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of neurological disorders.

Mechanism of Action

The mechanism of action of tert-butyl allyl(3,5-dinitrobenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The nitro groups can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl carbamate

- Allyl carbamate

- 3,5-Dinitrobenzyl carbamate

Uniqueness

Compared to similar compounds, it offers a combination of stability and reactivity that is valuable in various chemical processes .

Biological Activity

Tert-butyl allyl(3,5-dinitrobenzyl)carbamate, a carbamate derivative, has garnered attention in scientific research for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various applications in biological systems, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure which includes a carbamate functional group. The synthesis typically involves a reaction between tert-butyl carbamate, allyl bromide, and 3,5-dinitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dichloromethane under controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Redox Reactions : The nitro groups present in the structure may participate in redox reactions, influencing cellular processes such as oxidative stress responses .

Antioxidant Activity

Research indicates that this compound exhibits moderate antioxidant properties. In vitro studies have demonstrated its ability to reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS).

In Vivo Studies

In vivo experiments using animal models have provided insights into the compound's efficacy. For example:

- Anti-inflammatory Activity : Compounds similar to this compound were assessed for anti-inflammatory effects using the carrageenan-induced rat paw edema model. Results indicated significant inhibition of edema formation within 9 to 12 hours post-administration, suggesting potential therapeutic applications in inflammatory diseases .

- Neuroprotection : In studies focusing on neurodegenerative diseases, related compounds demonstrated a reduction in pro-inflammatory cytokines and improved neuronal survival rates when exposed to Aβ aggregates. Although specific data on this compound is sparse, these findings highlight the relevance of its chemical structure in neuroprotection .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl allyl(3,5-dinitrobenzyl)carbamate, and how can purity be ensured?

- Methodological Answer : The synthesis of carbamate derivatives typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates can be synthesized via Boc protection of amines under anhydrous conditions using reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) . Purification often employs flash column chromatography (e.g., hexanes/ethyl acetate gradients) to isolate intermediates, with purity verified by HPLC or NMR . For the 3,5-dinitrobenzyl moiety, nitration of benzyl derivatives using mixed acids (HNO₃/H₂SO₄) requires careful temperature control to avoid over-nitration .

Q. How should stability and reactivity of this compound be evaluated under laboratory conditions?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. For instance, carbamates are prone to hydrolysis under acidic or basic conditions, so accelerated stability testing in buffers (pH 1–12) at 40–60°C can identify degradation pathways . Reactivity with common reagents (e.g., oxidizing agents) should be tested via controlled experiments, monitoring by TLC or LC-MS. Storage recommendations include inert atmospheres (argon) and low temperatures (–20°C) to preserve the allyl and nitro groups .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z) .

- Functional Groups : FT-IR for nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) and carbamate (1700–1680 cm⁻¹, C=O) peaks .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and ¹H/¹³C NMR for integration of allyl protons (δ 5–6 ppm) and tert-butyl signals (δ 1.4 ppm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Despite limited toxicity data for the target compound, analogs with nitro groups (e.g., 3,5-dinitrobenzyl derivatives) may exhibit sensitization or irritation . Use fume hoods, nitrile gloves, and protective eyewear. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for this compound’s key transformations be elucidated?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or D) combined with kinetic studies can track intermediates. For example, deuterating the allyl group may reveal regioselectivity in cycloaddition reactions . Computational methods (DFT calculations) can model transition states for nitro-group reductions or carbamate hydrolysis .

Q. How should contradictory data in biological activity assays be resolved?

- Methodological Answer : If inconsistent results arise in binding assays (e.g., kinase inhibition), validate using orthogonal techniques:

- Surface Plasmon Resonance (SPR) for real-time binding kinetics.

- Cellular assays (e.g., luciferase reporters) to confirm target engagement .

- Control for nitro-group redox activity, which may generate false positives in oxidative stress assays .

Q. What strategies can optimize the compound’s pharmacokinetic properties for CNS targeting?

- Methodological Answer :

- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to balance blood-brain barrier permeability (ideal logP ~2–3) .

- Prodrug Design : Mask nitro groups with enzymatically cleavable protectors (e.g., esters) to enhance solubility .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., allyl oxidation) and guide structural modifications .

Q. How can ecological risks be assessed given limited ecotoxicology data?

- Methodological Answer : Use read-across approaches with structurally similar compounds (e.g., tert-butyl carbamates with nitroaromatics). Test acute toxicity in Daphnia magna (48-hour EC₅₀) and biodegradability via OECD 301D assays . Computational tools like ECOSAR can predict toxicity thresholds based on QSAR models .

Key Research Gaps and Recommendations

- Synthetic Scalability : Develop continuous-flow methods to improve yield and safety for nitro-group reactions .

- Biological Targets : Screen against neurodegenerative disease targets (e.g., tau protein aggregation) using FRET-based assays .

- Data Reproducibility : Publish full spectral datasets (NMR, HRMS) in open-access repositories to address variability in synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.